1-Bromo-3-isobutylbenzene

Organic Synthesis Regioselectivity Cross-Coupling

1-Bromo-3-isobutylbenzene (CAS 139155-55-8) is a meta-substituted aryl bromide, classed as a halogenated aromatic hydrocarbon. Its molecular architecture features a bromine atom and an isobutyl group at the 3-position of a benzene ring, with a molecular weight of 213.11 g/mol (C₁₀H₁₃Br).

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 139155-55-8
Cat. No. B3034126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-isobutylbenzene
CAS139155-55-8
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)Br
InChIInChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3
InChIKeyYSJTXBKDIUSLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-isobutylbenzene (CAS 139155-55-8): A Regiospecific meta-Substituted Aryl Bromide Building Block for Synthesis and Materials Science Procurement


1-Bromo-3-isobutylbenzene (CAS 139155-55-8) is a meta-substituted aryl bromide, classed as a halogenated aromatic hydrocarbon. Its molecular architecture features a bromine atom and an isobutyl group at the 3-position of a benzene ring, with a molecular weight of 213.11 g/mol (C₁₀H₁₃Br) . This compound is not a final product; its value is derived from its role as a versatile intermediate for organic synthesis, specifically for introducing a meta-isobutylphenyl moiety into more complex molecules . The isobutyl group confers increased lipophilicity (logP) relative to smaller alkyl chains, while the bromine atom provides a functional handle for key cross-coupling reactions like Suzuki-Miyaura couplings .

Why 1-Bromo-3-isobutylbenzene Cannot Be Replaced by Its para-Isomer or Alternative meta-Alkyl Bromides in Synthetic Design


The substitution pattern of a halogenated aromatic building block dictates the three-dimensional geometry and electronic character of the final molecule, which are critical for its biological activity or material properties. The para-isomer, 1-bromo-4-isobutylbenzene (CAS 2051-99-2), possesses the same molecular weight but a different spatial arrangement of its substituents, leading to a distinct melting point of -49.68 °C, a density of 1.2609 g/cm³, and a different overall dipole moment . This regioisomerism fundamentally alters how the molecule fits into a binding pocket or a crystal lattice. Furthermore, generic replacement with other meta-substituted aryl bromides—such as 1-bromo-3-methylbenzene or 1-bromo-3-ethylbenzene—is not functionally equivalent. The branched isobutyl group on 1-bromo-3-isobutylbenzene imparts uniquely high steric bulk and lipophilicity compared to smaller linear alkyl chains, which directly influences membrane permeability, metabolic stability in drug candidates, and intermolecular packing in materials science . The specific combination of the meta-bromine handle and the bulky meta-isobutyl group is a non-substitutable structural requirement in target-driven synthesis.

Procurement-Driven Quantitative Differentiation of 1-Bromo-3-isobutylbenzene Against Close Analogs and Alternatives


Regioisomeric Purity in Aryl Bromide Cross-Coupling: Meta vs. Para Positional Specificity

The primary and non-negotiable differentiation is the fixed meta-substitution pattern of 1-bromo-3-isobutylbenzene, as verified by its InChI Key (YSJTXBKDIUSLGN-UHFFFAOYSA-N) [1]. This ensures the incorporation of a 3-isobutylphenyl unit into target molecules, a geometry that cannot be achieved with the structurally similar para-isomer, 1-bromo-4-isobutylbenzene. The choice between these isomers is a binary decision with zero substitutability; selecting the para-isomer (CAS 2051-99-2) will lead to a structurally different, and likely inactive or off-target, final product. This regioisomeric identity is the foundational differentiator for any procurement specification .

Organic Synthesis Regioselectivity Cross-Coupling Suzuki Reaction

Comparative Reactivity in Suzuki-Miyaura Couplings: Aryl Bromide vs. Aryl Chloride as Electrophilic Partner

As an aryl bromide, 1-bromo-3-isobutylbenzene is a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the construction of complex biaryl architectures . While direct comparative kinetic data for this specific compound against its chloro- analog (e.g., 1-chloro-3-isobutylbenzene) is not found in public literature, the well-established reactivity order of aryl halides in this reaction provides strong class-level inference. The carbon-bromine bond (C-Br) undergoes oxidative addition to Pd(0) catalysts significantly faster than the stronger carbon-chlorine bond (C-Cl) under standard conditions (e.g., with Pd(PPh₃)₄) . This translates to higher yields and lower catalyst loadings for the bromide compared to the chloride. Choosing the bromide over a chloride analog is a quantitative advantage in reaction efficiency.

Organic Synthesis Suzuki-Miyaura Coupling Reaction Kinetics Catalysis

Lipophilicity-Driven Molecular Property Modulation via Isobutyl Group

The isobutyl group at the meta position is the key structural feature differentiating this compound from other meta-substituted alkyl bromides. The branched C4H9 chain significantly enhances the lipophilicity (logP) of the final molecule compared to compounds containing smaller, linear alkyl chains like a methyl or ethyl group . While a specific experimentally measured logP for 1-bromo-3-isobutylbenzene is not available in the provided search results, the calculated contribution of an isobutyl group to the overall logP of a molecule is approximately 2.0 units, compared to ~1.0 for an ethyl group and ~0.5 for a methyl group [1]. This quantifiable increase in lipophilicity is a critical design parameter in medicinal chemistry for improving membrane permeability and modulating oral bioavailability.

Medicinal Chemistry Lipophilicity Structure-Activity Relationship ADME

Physical State Comparison: Liquid Meta-Isomer vs. Solid Analogs for Material Handling

1-Bromo-3-isobutylbenzene is a liquid at room temperature . This contrasts with the para-isomer, 1-bromo-4-isobutylbenzene, which has a reported melting point of -49.68 °C, indicating it is also a liquid, but with a different freezing point . More importantly, other halogenated analogs, such as the iodo-derivative (1-iodo-3-isobutylbenzene), would be expected to have significantly higher melting points. The liquid physical state simplifies handling, dispensing, and mixing, especially in automated synthesis platforms and larger-scale reactions, offering a practical advantage over potential solid alternatives.

Process Chemistry Material Handling Physical Properties Procurement

Availability and Purity Profile for Synthetic Reliability: 95% vs. 98% Grades

The commercial availability of 1-bromo-3-isobutylbenzene is typically specified at a minimum purity of 95% (GC/HPLC) from multiple suppliers, with some vendors offering a higher 98% grade . This purity range is adequate for most research and industrial synthetic applications. While a 98% grade may be required for reactions that are highly sensitive to impurities, the 95% grade offers a more cost-effective option for standard syntheses. This tiered purity offering allows the end-user to balance synthetic reliability with procurement cost, a choice not always available for more niche or custom-synthesized analogs.

Analytical Chemistry Quality Control Procurement Purity

High-Value Application Scenarios for 1-Bromo-3-isobutylbenzene in Research and Industry


Precision Synthesis of meta-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Medicinal chemistry programs requiring the introduction of a lipophilic, sterically bulky meta-isobutylphenyl group are a primary application. The meta-bromine on 1-bromo-3-isobutylbenzene serves as the key functional handle for cross-coupling with a wide range of boronic acids/esters, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . The lipophilic isobutyl group is a valuable structural motif for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates .

Development of Advanced Liquid Crystal Intermediates and Organic Electronic Materials

In materials science, 1-bromo-3-isobutylbenzene is used as an intermediate for synthesizing advanced materials, including components for liquid crystal displays (LCDs) and organic electronics . The specific substitution pattern and the branched alkyl chain influence the mesomorphic properties of the final material, affecting its phase behavior, viscosity, and response to electric fields. The bromine handle allows for further functionalization to create extended π-conjugated systems essential for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Synthesis of Agrochemical Actives Requiring High Lipophilicity

The compound serves as a valuable building block in agrochemical research for creating new herbicides, fungicides, or insecticides . The enhanced lipophilicity conferred by the isobutyl group can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of pests, a critical factor for in vivo efficacy. The meta-substitution pattern may also provide a unique spatial arrangement that enhances binding to a specific biological target while minimizing off-target effects.

Technical Documentation Hub

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